molecular formula C11H12O B1585117 5-Methyl-1-tetralone CAS No. 6939-35-1

5-Methyl-1-tetralone

Cat. No.: B1585117
CAS No.: 6939-35-1
M. Wt: 160.21 g/mol
InChI Key: ZYBCYRGGMARDQI-UHFFFAOYSA-N
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Description

5-Methyl-1-tetralone is a chemical compound with the molecular formula C11H12O . It is a derivative of tetralone, which is a bicyclic aromatic hydrocarbon and a ketone .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the oxidation of 1,2,3,4-tetrahydronaphthalene, which gradually forms the 1-hydroperoxide with atmospheric oxygen . Another method involves Friedel-Crafts reactions, where the starting compound 4-phenylbutanoic acid is converted into 1-tetralone . The transformation of 5-methoxy-1-tetralone into 8-methoxy-1-tetralone has also been reported .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a cyclohexanone . The molecular weight of this compound is 160.21 g/mol .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in the intramolecular Friedel-Crafts acylation of a broad range of arylalkyl acid chlorides . It can also be involved in the formation of hydroxy ketone .


Physical and Chemical Properties Analysis

This compound is a colorless oil with a faint odor . It has a molecular weight of 160.21 g/mol . The compound is insoluble in water but soluble in organic solvents .

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis of Analogues and Derivatives :5-Methyl-1-tetralone serves as a key intermediate in the synthesis of various analogs and derivatives. For instance, it has been utilized in the synthesis of dopamine and serotonin receptor study compounds (Cabrera & Banerjee, 2010). Similarly, the synthesis of methoxy and hydroxy containing tetralones, important intermediates for biologically relevant molecules, has been reported (Ghatak, Dorsey, Garner, & Pinney, 2003).

  • Synthesis of Neuroactive Compounds :Research indicates the involvement of this compound derivatives in the synthesis of compounds with neuroactive properties. For example, derivatives designed to provide semi-rigid congeners of m-tyramine demonstrated dopamine-like effects in animal test models (Cannon, Koble, Long, & Verimer, 1980).

  • Applications in Drug Synthesis :Variants of this compound have been used in the synthesis of drugs and bioactive compounds. This includes its role in the synthesis of compounds such as analgesics, morphines, and steroids (Cabrera, Sánchez, & Banerjee, 2011).

  • Monoamine Oxidase Inhibitors :Studies have shown that α-tetralone, structurally similar to this compound, is an effective scaffold for designing monoamine oxidase inhibitors, suggesting potential applications in neurodegenerative and neuropsychiatric disorder therapies (Mostert, Petzer, & Petzer, 2015).

  • Biological Activity and Therapeutic Potential :Compounds derived from this compound have shown biological activity, such as antimicrobial and anthelmintic effects. For example, derivatives like Totarol have been utilized in toothpaste and acne treatments (Banerjee et al., 2019).

Safety and Hazards

When handling 5-Methyl-1-tetralone, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or inhalation, seek medical attention immediately .

Future Directions

The carbon skeleton of 1-tetralone, which includes 5-Methyl-1-tetralone, is found in natural products such as Aristelegone A from the family of Aristolochiaceae used in traditional Chinese medicine . This suggests potential future directions in the exploration of its medicinal properties.

Biochemical Analysis

Cellular Effects

5-Methyl-1-tetralone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within cells. This compound can also impact cell function by modulating the expression of specific genes, leading to changes in cellular behavior and physiology .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their functions. For example, this compound can form reversible hemiketals with oxygen, leading to changes in enzyme activity and metabolic processes. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities. These temporal changes are crucial for understanding the compound’s behavior in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular metabolism and function. At high doses, it can cause toxic or adverse effects, such as enzyme inhibition and disruption of metabolic pathways. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites and the activity of key enzymes, such as those involved in the non-mevalonate pathway. This pathway is responsible for the biosynthesis of isoprenoids, which are essential for cell survival and function. The compound’s effects on metabolic pathways highlight its potential as a modulator of cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is crucial for elucidating its biological activity and potential therapeutic applications .

Properties

IUPAC Name

5-methyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2,4,6H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBCYRGGMARDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC(=O)C2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052438
Record name 3,4-Dihydro-5-methylnaphthalen-1(2H)-one
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Molecular Weight

160.21 g/mol
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CAS No.

6939-35-1
Record name 5-Methyl-1-tetralone
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Record name 5-Methyl-1-tetralone
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Record name 5-Methyl-1-tetralone
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Record name 1(2H)-Naphthalenone, 3,4-dihydro-5-methyl-
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Record name 3,4-Dihydro-5-methylnaphthalen-1(2H)-one
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Record name 3,4-dihydro-5-methylnaphthalen-1(2H)-one
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Record name 5-METHYL-1-TETRALONE
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Synthesis routes and methods I

Procedure details

5-Methyl-1-tetralone was prepared from o-tolualdehyde according to the literature (J. Med Chem 1997, 40, 3014–3024). Treatment of 5-methyl-1-tetralone with selenium dioxide as described in Reference Example 1A yielded 5-methyl-[1,2]naphthoquinone. This was reacted with 2,3-diamino-benzoic acid, diacetate salt, as described in Reference Example 1A to yield the title compound.
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Synthesis routes and methods II

Procedure details

To a solution of 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (22.0 g, 116 mmol) in methanol (132 mL) was added sulfuric acid (22.7 g, 231 mmol) and the solution was heated to 60° C. for 4 h. Crystallization started when the solution was cooled, and then water (130 mL) was added. The slurry was filtered and the solid dried under vacuum to afford methyl 5-oxo-5,6,7,8-tetrahydronapthalene (20.6 g, 101 mmol, 87%) as an off-white solid. MS ESI calcd for C12H12O3 [M+H]+ 205, found 205.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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